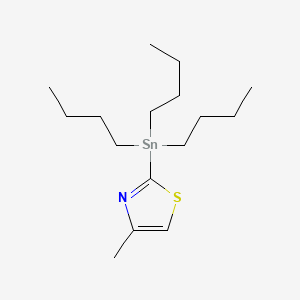

4-Methyl-2-(tributylstannyl)thiazole

Descripción

Significance of Organostannyl Reagents in Modern Organic Synthesis

Organostannyl reagents, or organostannanes, are compounds containing a tin-carbon bond. harvard.edu Their introduction into the synthetic organic chemist's toolkit has been transformative, primarily due to their role in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org This reaction allows for the formation of new carbon-carbon bonds by coupling an organostannane with an organic halide or pseudohalide. smolecule.com

The utility of organostannanes stems from several key features. They are generally stable, can be purified using standard laboratory techniques like chromatography, and are tolerant of a wide variety of functional groups in the coupling partner. wikipedia.org This stability and functional group tolerance allow for their use in the later stages of complex molecule synthesis. While trimethylstannyl compounds exhibit higher reactivity, tributylstannyl derivatives, such as the subject of this article, are often preferred due to their lower toxicity. The primary application of these reagents is as synthons in palladium-catalyzed cross-coupling reactions for creating new C-C bonds, which is fundamental to the synthesis of natural products and new drug discovery. harvard.edu

The Thiazole (B1198619) Heterocycle in Contemporary Chemical Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. biosynth.comresearchgate.net This structural motif is present in a multitude of pharmacologically important molecules, including approved drugs such as sulfathiazole (B1682510) and ritonavir. researchgate.net The thiazole nucleus is a key component in compounds exhibiting a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. nih.govichemical.com

The significance of the thiazole ring lies in its ability to serve as a versatile building block for creating novel compounds with enhanced potency and desirable pharmacokinetic profiles. biosynth.comresearchgate.net Its aromatic nature and the presence of heteroatoms allow for various chemical modifications and interactions with biological targets. ichemical.com Researchers continue to explore thiazole derivatives for the development of new therapeutic agents to combat challenges like growing antimicrobial resistance. biosynth.com

Research Trajectories of 4-Methyl-2-(tributylstannyl)thiazole within Synthetic Chemistry

This compound is a specialized organostannane reagent that serves as a vehicle for introducing the 4-methylthiazol-2-yl group into a target molecule. Its primary utility is realized in the context of the Stille cross-coupling reaction. In this reaction, the tributylstannyl group is exchanged with an organic halide or triflate in the presence of a palladium catalyst, thereby forming a new carbon-carbon bond between the thiazole ring and the organic partner.

The synthesis of this reagent typically follows established protocols for creating 2-stannylated thiazoles. A common method involves the deprotonation of 4-methylthiazole (B1212942) at the 2-position using a strong base like n-butyllithium, followed by quenching the resulting lithiated species with tributyltin chloride.

The research applications of this compound are focused on the synthesis of complex molecules, particularly those with potential biological activity. By using this reagent, synthetic chemists can efficiently incorporate the 4-methylthiazole moiety, a structural feature found in various natural products and pharmacologically active compounds. This approach allows for the systematic modification of lead compounds in drug discovery programs and the total synthesis of intricate natural products.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 251635-59-3 biosynth.com |

| Molecular Formula | C₁₆H₃₁NSSn biosynth.com |

| Molecular Weight | 388.2 g/mol biosynth.com |

| Boiling Point | 379.6 °C at 760 mmHg ichemical.com |

| Flashing Point | 183.4 °C ichemical.com |

Table 2: Illustrative Stille Coupling Reaction using an Organostannyl Thiazole

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| R-X (Aryl/Vinyl Halide) | Pd(PPh₃)₄, Solvent (e.g., DMF, Toluene) | ||

| Organostannyl Thiazole | Organic Halide/Triflate | Palladium Catalyst | Thiazole-containing coupled product |

Propiedades

IUPAC Name |

tributyl-(4-methyl-1,3-thiazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPGNMUMILSRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586038 | |

| Record name | 4-Methyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251635-59-3 | |

| Record name | 4-Methyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 2 Tributylstannyl Thiazole

Direct Stannylation Routes for Thiazole (B1198619) Derivatives

Direct stannylation methods provide a straightforward approach to introduce the tributylstannyl group onto the thiazole ring. These methods typically involve the generation of a reactive thiazole intermediate that subsequently reacts with a tributyltin electrophile.

Lithiation-Transmetallation Approaches to 4-Methyl-2-(tributylstannyl)thiazole

A foundational and widely employed method for the synthesis of 2-stannylated thiazoles is the lithiation-transmetallation sequence. This approach involves the deprotonation of the C2-position of the thiazole ring using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a tributyltin halide.

The synthesis of the closely related 2-(tributylstannyl)thiazole (B110552) often begins with 2-bromothiazole. This precursor undergoes a lithium-halogen exchange with n-butyllithium to form a 2-lithiated thiazole intermediate. This intermediate is then reacted with tributyltin chloride to afford the final product. smolecule.com A similar strategy can be applied to 4-methylthiazole (B1212942). The C2-proton of 4-methylthiazole is acidic and can be abstracted by a strong base like n-butyllithium to generate 4-methyl-2-lithiothiazole. Subsequent reaction with tributyltin chloride yields this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure the stability of the lithiated intermediate.

Table 1: Representative Lithiation-Transmetallation Conditions for Thiazole Stannylation

| Starting Material | Base | Stannylating Agent | Solvent | Temperature (°C) |

| 2-Bromothiazole | n-Butyllithium | Tributyltin chloride | THF | -78 to RT |

| 4-Methylthiazole | n-Butyllithium | Tributyltin chloride | THF | -78 to RT |

Palladium-Catalyzed Stannylation Strategies for Thiazoles

Palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, represent another powerful method for the synthesis of organostannyl thiazoles. wikipedia.org In this approach, a halogenated thiazole precursor is coupled with an organotin reagent in the presence of a palladium catalyst. For the synthesis of this compound, a suitable precursor would be 2-halo-4-methylthiazole (where the halogen is typically iodine or bromine). This precursor is then reacted with a distannane, such as hexabutylditin, in the presence of a palladium(0) catalyst.

The catalytic cycle of the Stille reaction involves the oxidative addition of the halothiazole to the Pd(0) catalyst, followed by transmetallation with the organotin reagent and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org A variety of palladium catalysts and ligands can be employed to optimize the reaction.

Table 2: Typical Conditions for Palladium-Catalyzed Stannylation of Thiazoles

| Thiazole Precursor | Tin Reagent | Catalyst | Ligand | Solvent |

| 2-Iodothiazole | Hexabutylditin | Pd(PPh₃)₄ | Triphenylphosphine | Toluene |

| 2-Bromo-4-methylthiazole | Hexabutylditin | Pd₂(dba)₃ | Tri(o-tolyl)phosphine | DMF |

Precursor Synthesis and Functionalization of 4-Methylthiazole

The availability of the starting material, 4-methylthiazole, is crucial for the synthesis of this compound. 4-Methylthiazole can be synthesized through various methods, with the Hantzsch thiazole synthesis being a classic and versatile approach. This typically involves the condensation of a thioamide with an α-haloketone. For instance, the reaction of thioacetamide (B46855) with chloroacetone (B47974) provides a direct route to 4-methylthiazole.

Further functionalization of 4-methylthiazole is often necessary to prepare precursors for methods like the Stille coupling. For example, direct halogenation of 4-methylthiazole can provide the required 2-halo-4-methylthiazole. The regioselectivity of this halogenation can be influenced by the reaction conditions and the halogenating agent used.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, ligand, solvent, temperature, and reaction time.

In lithiation-transmetallation reactions, the choice of the organolithium base and the reaction temperature are critical. The use of n-butyllithium is common, and maintaining a low temperature (e.g., -78 °C) is essential to prevent side reactions and decomposition of the lithiated intermediate.

For palladium-catalyzed Stille couplings, the selection of the palladium source and the phosphine (B1218219) ligand can significantly impact the reaction's efficiency. Electron-rich and bulky phosphine ligands often enhance the rate of the catalytic cycle. Additives, such as copper(I) salts, can also be beneficial in some cases. The solvent choice is also important, with polar aprotic solvents like DMF or NMP often being effective. rsc.org The reaction temperature is another key variable to optimize to ensure a reasonable reaction rate while minimizing catalyst decomposition and side reactions.

Green Chemistry Considerations in the Preparation of Organostannyl Thiazoles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several aspects can be considered to make the process more environmentally benign.

One major concern with organotin compounds is their toxicity. Therefore, minimizing their use and ensuring their complete removal from the final product are crucial. Methodologies that offer high atom economy are preferred. For instance, catalyst-free methods, where possible, can reduce waste. bepls.com

The choice of solvent is another significant factor. Traditional organic solvents often have environmental and health concerns. The exploration of greener solvents, such as water or bio-based solvents like cyclopentyl methyl ether (CPME), is an active area of research for cross-coupling reactions. smolecule.comdigitellinc.com Performing reactions in water, potentially with the aid of surfactants to overcome solubility issues, can significantly reduce the environmental footprint. rsc.org

Energy efficiency is another key principle of green chemistry. monash.edu Utilizing microwave irradiation can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. bepls.com Furthermore, developing catalytic systems that are recoverable and reusable can contribute to a more sustainable process.

Reactivity and Mechanistic Investigations of 4 Methyl 2 Tributylstannyl Thiazole

Role in Cross-Coupling Reactions

4-Methyl-2-(tributylstannyl)thiazole is a key participant in transition metal-catalyzed cross-coupling reactions, which are fundamental processes for forming carbon-carbon bonds. nih.gov Its utility stems from the presence of the tributylstannyl group, which can be efficiently transferred to a metal center, subsequently coupling with an organic electrophile.

Palladium-Catalyzed Stille Cross-Coupling Reactions Involving this compound

The Stille reaction stands as one of the most powerful and widely used palladium-catalyzed cross-coupling methods. wikipedia.org This reaction is valued for its tolerance of a wide array of functional groups, stereospecificity, and generally high yields, making it ideal for the synthesis of complex molecules. researchgate.net In this context, this compound serves as the organotin nucleophile, coupling with various sp²-hybridized electrophiles. wikipedia.org

The Stille coupling of this compound with aryl halides (e.g., chlorides, bromides, iodides) and pseudohalides (e.g., triflates) is a cornerstone method for synthesizing 2-aryl-4-methylthiazoles. nih.gov These products are significant scaffolds in medicinal chemistry and materials science. The reaction's effectiveness has been enhanced through the development of highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ and XPhos, which can facilitate the coupling of even less reactive aryl chlorides. nih.govresearchgate.net The choice of palladium source, ligand, and additives can be crucial for optimizing reaction conditions and yields. harvard.edu For instance, the addition of copper(I) salts can synergistically increase reaction rates. organic-chemistry.org

Table 1: Examples of Stille Coupling with Aryl Electrophiles

| Organostannane | Aryl Electrophile | Catalyst/Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Aryl Chloride | Pd(OAc)₂ / XPhos | Solvent, Heat | 2-Aryl-4-methylthiazole | Good to Excellent | researchgate.net |

| This compound | Aryl Bromide | Pd/P(t-Bu)₃ | Room Temperature | 2-Aryl-4-methylthiazole | High | nih.gov |

| 2-(Tributylstannyl)tellurophene* | Aryl Iodide | Pd(PPh₃)₄ / CuI | DMF, CsF | 2-Aryltellurophene | Optimal | researchgate.net |

*Data for a related organostannyl heterocycle is included to illustrate typical conditions.

Beyond aryl electrophiles, this compound can be coupled with vinyl and alkynyl electrophiles to construct conjugated systems. These reactions provide access to molecules with interesting electronic and photophysical properties. The coupling with vinyl halides or triflates proceeds stereospecifically, preserving the geometry of the double bond in the final product. researchgate.net Similarly, Sonogashira-type couplings, though distinct, share mechanistic features with Stille reactions involving alkynyl partners, highlighting the versatility of organostannanes in forming C(sp²)-C(sp) and C(sp²)-C(sp²) bonds. uni-muenchen.de

Table 2: Examples of Stille Coupling with Vinyl/Alkynyl Electrophiles

| Organostannane | Electrophile | Catalyst System | Key Feature | Product Class | Reference |

|---|---|---|---|---|---|

| Organostannane (General) | Vinyl Halide/Triflate | Pd(0) / Phosphine Ligand | Stereospecific | Vinyl-Substituted Heterocycle | wikipedia.org |

| Tributyl(vinyl)stannane | Aryl Halide | Pd(PPh₃)₄ | Forms conjugated diene | Aryl-Substituted Alkene | wikipedia.org |

| All-enylstannanes | Organic Iodide | Pd(PPh₃)₄ / LiCl | Forms allenes | Substituted Allene | organic-chemistry.org |

The catalytic cycle of the Stille reaction is a well-studied process involving three primary steps. wikipedia.org

Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the organic electrophile (R²-X), forming a square planar Pd(II) intermediate. libretexts.org This step involves the cleavage of the carbon-halide bond and the formation of new palladium-carbon and palladium-halide bonds. Electron-withdrawing groups on the electrophile can increase the rate of this step. youtube.com

Transmetallation : This is often the rate-determining step of the cycle. wikipedia.org The organostannane, this compound (R¹-SnBu₃), reacts with the Pd(II) complex. The thiazole (B1198619) group (R¹) is transferred to the palladium center, and the halide (X) is transferred to the tin, forming a diorganopalladium(II) intermediate (R¹-Pd-R²) and a tributyltin halide byproduct. wikipedia.orglibretexts.org The precise mechanism of transmetalation can vary, but it generally involves the coordination of the organostannane to the palladium complex. uwindsor.ca

Reductive Elimination : In the final step, the two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form the final product (R¹-R²). libretexts.org This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the palladium center. libretexts.org

Other Transition Metal-Catalyzed Coupling Reactions Utilizing Organostannyl Thiazoles

While palladium is the most common metal for these transformations, other transition metals can also catalyze coupling reactions involving organostannyl thiazoles. Nickel-based catalysts, for example, have been shown to be effective in certain cross-coupling reactions, sometimes offering different reactivity or selectivity profiles compared to palladium. rsc.org Copper salts are frequently used as co-catalysts or promoters in Stille reactions, where they are believed to facilitate the transmetalation step. harvard.eduorganic-chemistry.org Furthermore, the Liebeskind–Srogl cross-coupling reaction provides a distinct, copper-mediated pathway for coupling organostannanes with thioesters under neutral conditions, avoiding the need for a palladium catalyst altogether. nih.gov

Electrophilic and Nucleophilic Reactivity Profiles of the Thiazole Ring in this compound

The inherent reactivity of the thiazole ring dictates its behavior in various chemical transformations beyond cross-coupling. pharmaguideline.com The electronic nature of the thiazole ring is characterized by significant π-electron delocalization, which imparts aromatic character. wikipedia.org

Calculated π-electron density analysis reveals that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution (e.g., halogenation, nitration). pharmaguideline.comwikipedia.org Conversely, the C2 position is the most electron-deficient. pharmaguideline.com This electron deficiency makes the proton at C2 the most acidic on the ring, allowing for deprotonation by strong bases like organolithium compounds to form a 2-lithiothiazole intermediate. wikipedia.org This lithiated species is a potent nucleophile and provides the primary route for introducing substituents, such as the tributylstannyl group, at the C2 position.

Tin-Carbon Bond Cleavage Mechanisms in Derivatization Reactions

The principal derivatization pathway for this compound is the Stille cross-coupling reaction. The generally accepted mechanism for this reaction proceeds through a catalytic cycle involving a palladium catalyst. smolecule.comwikipedia.org This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. smolecule.comwikipedia.org The cleavage of the pivotal tin-carbon bond occurs during the transmetalation step.

The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. guidechem.com Subsequently, the organostannane, in this case, this compound, engages in the transmetalation step. In this stage, the thiazole group is transferred from the tin atom to the palladium center, and the halide from the palladium center is transferred to the tin atom, forming a diorganopalladium(II) complex. guidechem.com

The precise mechanism of the transmetalation step itself has been a subject of detailed investigation and is believed to proceed through different pathways depending on the reactants, ligands, and reaction conditions. Two primary mechanisms are often proposed: an associative mechanism with either a cyclic or an open transition state. smolecule.com

Cyclic Transition State: This pathway involves the coordination of the tin atom to the palladium center, with the halide or other ligand on the palladium coordinating to the tin atom, forming a bridged, cyclic transition state. This is often favored with good leaving groups on the palladium and in polar solvents.

Open Transition State: In this mechanism, the organic group is transferred from the tin to the palladium without the formation of a bridging halide. This pathway is more likely with bulky phosphine ligands on the palladium catalyst. smolecule.com

The electronic nature of the thiazole ring, being a π-electron-rich heteroaromatic system, influences its reactivity. The 4-methyl group, being an electron-donating group, can subtly modulate the electron density of the thiazole ring and potentially affect the rate of transmetalation. However, specific kinetic studies on this compound to quantify this effect are not extensively documented.

Additives can also play a crucial role in the tin-carbon bond cleavage. For instance, the addition of copper(I) salts, such as CuI, has been shown to accelerate the rate of Stille couplings, in some cases by a factor of greater than 100. This rate enhancement is attributed to the ability of Cu(I) to act as a scavenger for free ligands, which can inhibit the transmetalation step.

| Step in Stille Coupling | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the organic halide (R-X) bond. | Pd(II) complex |

| Transmetalation | The organic group from the organostannane is transferred to the Pd(II) complex. This is where the tin-carbon bond is cleaved. | Diorganopalladium(II) complex |

| Reductive Elimination | The two organic groups on the palladium complex are coupled and eliminated, regenerating the Pd(0) catalyst. | Coupled product (R-R') and Pd(0) catalyst |

Radical Processes and Single-Electron Transfer Mechanisms in Organotin Chemistry

While the Stille reaction is generally considered to proceed via a two-electron, polar mechanism, the involvement of radical pathways and single-electron transfer (SET) processes, particularly in side reactions, has been proposed. smolecule.com One of the most common side reactions in Stille coupling is the homocoupling of the organostannane reagent to form a dimer (in this case, a bithiazole). smolecule.com

This homocoupling is believed to occur through at least two potential mechanisms, one of which involves a radical process. smolecule.com A Pd(0) catalyst can initiate a radical chain reaction, leading to the formation of the dimerized product. smolecule.com

Although direct evidence for radical or SET mechanisms in the primary cross-coupling pathway of this compound is not well-documented, the general reactivity of organotin compounds allows for the possibility of such pathways under specific conditions. For instance, the interaction of organostannanes with certain oxidants or under photolytic conditions can generate tin-centered radicals.

The potential for single-electron transfer is an area of ongoing investigation in palladium-catalyzed cross-coupling reactions. While the dominant catalytic cycle involves Pd(0) and Pd(II) intermediates, the accessibility of Pd(I) and Pd(III) oxidation states can open up pathways involving single-electron steps. However, specific studies implicating a SET mechanism in the reaction of this compound are lacking in the current literature.

| Process | Description | Potential Outcome |

|---|---|---|

| Homocoupling (Radical Pathway) | A side reaction where two molecules of the organostannane couple. It can be initiated by the Pd(0) catalyst through a radical process. | Formation of a bithiazole dimer. |

| Single-Electron Transfer (SET) | A potential, though less common, mechanistic pathway involving the transfer of a single electron, possibly involving Pd(I) or Pd(III) intermediates. | Could influence product distribution and side reactions. |

Applications of 4 Methyl 2 Tributylstannyl Thiazole in Advanced Organic Synthesis

Construction of Functionalized Heterocyclic Scaffolds

The primary application of 4-Methyl-2-(tributylstannyl)thiazole is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The carbon-tin bond is readily activated by a palladium catalyst, enabling the formation of a new carbon-carbon bond at the C2 position of the thiazole (B1198619) ring. This methodology provides a robust and efficient pathway for constructing highly functionalized heterocyclic systems.

The Stille coupling reaction using this compound is a cornerstone for the synthesis of 2-substituted-4-methylthiazoles. This reaction allows for the introduction of a wide variety of organic groups (aryl, heteroaryl, vinyl, acyl) onto the thiazole core by coupling with corresponding organic halides or triflates. This versatility is crucial for creating libraries of substituted thiazoles for further investigation. researchgate.net

Furthermore, this method is instrumental in the construction of thiazole-containing π-conjugated systems. By coupling the stannane (B1208499) with aryl halides, chemists can forge direct linkages between the thiazole ring and other aromatic systems. The resulting conjugated molecules are of significant interest due to their unique electronic and photophysical properties, which are foundational for applications in materials science. researchgate.net The thiazole ring itself, being an electron-rich heterocycle, plays a crucial role in modulating the electronic characteristics of these conjugated systems.

Beyond simple substitutions, this compound is a key building block for integrating the thiazole unit into larger, more complex molecular frameworks. The reliability and functional group tolerance of the Stille coupling allow for its use in the later stages of a multi-step synthesis, enabling the precise installation of the thiazole moiety into an advanced molecular intermediate. This capability is essential in the total synthesis of natural products and the design of novel, intricate chemical structures where the thiazole unit imparts specific steric or electronic properties.

Development of Advanced Materials Precursors

The ability to form new carbon-carbon bonds predictably makes this compound an excellent precursor for advanced materials. The thiazole unit is a desirable component in functional polymers and organic electronic materials due to its thermal stability and electronic properties. researchgate.net

Thiazole-containing polymers and oligomers are actively researched for their potential in optoelectronic devices. researchgate.net The thiazole ring can influence the charge transport properties and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. researchgate.net These characteristics are critical for applications in:

Organic Light-Emitting Diodes (OLEDs): Thiazole-based polymers can be used as emissive or charge-transport layers. researchgate.net

Organic Photovoltaics (OPVs): In OPV devices, thiazole units can function as either electron-donor or electron-acceptor components within the active layer, contributing to efficient charge separation and transport. smolecule.com

The strategic use of precursors like this compound allows for the fine-tuning of these material properties through deliberate molecular design. researchgate.net

Precursors for Bioactive Molecule Synthesis

The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antimicrobial and anticancer agents. nih.govnih.gov The synthesis of these complex molecules often relies on the modular and efficient assembly of substituted heterocyclic systems.

This compound serves as a key intermediate in this context. It provides a reliable method for introducing the 4-methylthiazole (B1212942) nucleus into a target molecule that may exhibit biological activity. nih.gov Medicinal chemists utilize Stille coupling to generate libraries of novel thiazole derivatives by pairing the stannane with various functionalized coupling partners. This approach facilitates structure-activity relationship (SAR) studies, where systematic changes to the molecule's periphery help to optimize biological efficacy and pharmacokinetic properties. acs.orgnih.gov The development of new therapeutic agents often involves the synthesis of trisubstituted thiazoles, a task for which this organostannane reagent is exceptionally well-suited. nih.gov

Table 2: Summary of Key Reactions and Applications

| Reagent | Key Reaction | Product Type | Application Area |

| This compound | Palladium-Catalyzed Stille Coupling | 2-Substituted-4-methylthiazoles | Functionalized Heterocycles |

| This compound | Stille Polycondensation | Conjugated Polymers/Oligomers | Advanced Materials |

| This compound | Palladium-Catalyzed Stille Coupling | Complex Thiazole Derivatives | Bioactive Molecules |

Stereoselective Transformations Facilitated by Organostannyl Reagents

Organostannyl reagents, including this compound, are valuable tools in stereoselective synthesis, a field of chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. The ability to predictably transfer chirality from a stable organometallic nucleophile to a product is a powerful strategy in modern organic synthesis. nih.govrsc.org Organotin compounds are particularly useful because they are often isolable and configurationally stable under ambient conditions, making them reliable for reactions where the transfer of a specific stereocenter is desired. nih.gov

Stereospecific cross-coupling reactions, such as the Stille reaction, have emerged as a significant alternative to traditional asymmetric synthesis. rsc.org In these processes, the stereochemical information from an enantioenriched organostannane is transferred with high fidelity to the coupled product. rsc.org The vast majority of stereospecific Stille cross-coupling reactions proceed with a net retention of the stereochemistry. nih.gov

A primary challenge in using tetraorganostannanes is achieving the selective transfer of the desired organic group over the other, often "dummy," ligands (like the butyl groups in this compound). nih.govrsc.org Research has shown that incorporating specific structural features or additives can facilitate this selective transfer. nih.gov For instance, the use of cyclohexyl groups on the tin atom has been shown to be essential for the selective transfer of a benzylic unit to the palladium catalyst. rsc.org Furthermore, the addition of copper(I) salts as co-transmetalating agents is frequently required to facilitate the transfer of alkyl groups from tin to palladium, leading to faster coupling rates and improved selectivities. nih.govresearchgate.net

Detailed research into stereospecific Stille couplings has demonstrated their potential as a general synthetic method. These reactions exhibit high stereospecificity and tolerate a wide variety of electrophilic partners, such as aryl halides, heteroaryl triflates, and acid chlorides. rsc.org

Table 1: Research Findings on Stereospecific Stille Cross-Coupling of Enantioenriched Benzylic Stannanes rsc.org

This table summarizes the results from studies on stereospecific palladium-catalyzed reactions using enantioenriched benzylic tricyclohexylstannanes. The high degree of stereospecificity, measured as the ratio of the product's enantiomeric excess (% ee) to the starting stannane's enantiomeric excess (% ee), highlights the effective transfer of chirality.

| Enantioenriched Organostannane | Electrophilic Partner | Product | Isolated Yield (%) | Stereospecificity (% es)a |

|---|---|---|---|---|

| (S)-1-(tricyclohexylstannyl)ethyl)benzene (95% ee) | 4-iodobenzonitrile | (S)-4-(1-phenylethyl)benzonitrile | 88 | >99 |

| (S)-1-(tricyclohexylstannyl)ethyl)benzene (95% ee) | 4-bromoacetophenone | (S)-1-(4-(1-phenylethyl)phenyl)ethan-1-one | 91 | >99 |

| (S)-(1-(tricyclohexylstannyl)propyl)benzene (97% ee) | 1-chloro-4-(trifluoromethyl)benzene | (S)-1-(1-phenylpropyl)-4-(trifluoromethyl)benzene | 78 | >99 |

| (S)-(1-(tricyclohexylstannyl)propyl)benzene (97% ee) | benzoyl chloride | (S)-1,2-diphenylpropan-1-one | 85 | >99 |

Another powerful strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions that form organostannanes. For example, the chiral auxiliary trans-cumylcyclohexanol (TCC) has been successfully used for the stereoselective addition of tributyltinlithium to N-acylpyrrolidinium and piperidinium (B107235) ions. This method achieves significant diastereoselectivity, and the resulting diastereomers can be separated to yield enantiopure cyclic organostannanes. researchgate.net The tin-lithium exchange from these enantiopure 2-(tributylstannyl)pyrrolidines proceeds with retention of configuration, allowing for the synthesis of other chiral molecules. researchgate.net

Table 2: Research Findings on Diastereoselective Synthesis of Enantiopure Cyclic Organostannanes researchgate.net

This table illustrates the use of a chiral auxiliary to synthesize enantiopure organostannanes. The diastereoselectivity of the key addition step is shown, which, after purification and removal of the auxiliary, provides access to highly pure chiral building blocks.

| Substrate | Reagent | Chiral Auxiliary | Diastereoselectivity (%) | Final Enantiopure Product |

|---|---|---|---|---|

| N-acylpyrrolidinium ion | Tributyltinlithium | trans-Cumylcyclohexanol (TCC) | 70-80 | N-methyl-2-(tributylstannyl)pyrrolidine |

| N-acylpiperidinium ion | Tributyltinlithium | trans-Cumylcyclohexanol (TCC) | 70-80 | N-methyl-2-(tributylstannyl)piperidine |

Spectroscopic and Analytical Research Techniques Applied to 4 Methyl 2 Tributylstannyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Methyl-2-(tributylstannyl)thiazole, providing detailed information about the molecule's atomic framework.

¹H NMR Studies on Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy offers precise insights into the electronic environment of hydrogen atoms within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the 4-methyl group, the thiazole (B1198619) ring, and the three butyl chains attached to the tin atom.

The proton on the fifth carbon (H-5) of the thiazole ring typically appears as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating methyl group and the electropositive stannyl (B1234572) group. The methyl group protons at the C-4 position also present as a singlet. The protons of the tributylstannyl group exhibit complex multiplets in the upfield region of the spectrum, characteristic of alkyl chains. The chemical shifts and coupling patterns are consistent with the established structure of the molecule. chemicalbook.com Long-range coupling can occasionally be observed between the thiazole proton and the methyl group protons. chemicalbook.com

Table 1: Representative ¹H NMR Data for this compound Data is inferred from spectral data of 4-methylthiazole (B1212942) and general principles of organotin NMR spectroscopy.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Thiazole-H5 | ~6.90 | Singlet (s) | Represents the lone proton on the thiazole ring. chemicalbook.com |

| Thiazole-CH₃ | ~2.47 | Singlet (s) | Corresponds to the methyl group at position 4. chemicalbook.com |

| Sn-(CH₂CH₂CH₂CH₃)₃ (α-CH₂) | ~1.15 | Triplet (t) | Protons adjacent to the tin atom. |

| Sn-(CH₂CH₂CH₂CH₃)₃ (β-CH₂) | ~1.60 | Multiplet (m) | Middle methylene (B1212753) group of the butyl chain. |

| Sn-(CH₂CH₂CH₂CH₃)₃ (γ-CH₂) | ~1.35 | Sextet | Methylene group adjacent to the terminal methyl group. |

| Sn-(CH₂CH₂CH₂CH₃)₃ (δ-CH₃) | ~0.90 | Triplet (t) | Terminal methyl group of the butyl chain. |

¹³C NMR Investigations on Carbon Framework and Hybridization States

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. asianpubs.org Each unique carbon atom in this compound produces a distinct signal, revealing the carbon framework and the hybridization state of each carbon. nih.gov

The spectrum shows signals for the three distinct carbons of the thiazole ring (C-2, C-4, and C-5), the carbon of the methyl group, and the four different carbons of the tributyl chains. The C-2 carbon, directly bonded to the tin atom, is significantly influenced by the metal and typically appears at a characteristic downfield shift. Furthermore, this carbon signal may exhibit splitting due to coupling with the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn, providing direct evidence of the C-Sn bond. organicchemistrydata.org

Table 2: Representative ¹³C NMR Data for this compound Data is inferred from spectral data of related thiazole and organotin compounds. asianpubs.orgnih.gov

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Thiazole-C2 | ~170-175 | Carbon attached to Sn; may show J(Sn-C) coupling. asianpubs.org |

| Thiazole-C4 | ~148-152 | Methyl-substituted carbon on the thiazole ring. asianpubs.org |

| Thiazole-C5 | ~115-120 | CH carbon of the thiazole ring. |

| Thiazole-CH₃ | ~17-20 | Methyl group at position 4. |

| Sn-(CH₂CH₂CH₂CH₃)₃ (α-C) | ~10-14 | Carbon directly bonded to Sn. |

| Sn-(CH₂CH₂CH₂CH₃)₃ (β-C) | ~29-32 | Second carbon of the butyl chain. |

| Sn-(CH₂CH₂CH₂CH₃)₃ (γ-C) | ~27-29 | Third carbon of the butyl chain. |

| Sn-(CH₂CH₂CH₂CH₃)₃ (δ-C) | ~13-15 | Terminal methyl carbon of the butyl chain. |

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Tin Coordination and Bonding Analysis

¹¹⁹Sn NMR spectroscopy is a powerful, direct probe of the tin atom's local environment. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number, the nature of the substituents, and the geometry around the tin center. dur.ac.uk For tetraorganotin compounds like this compound, where the tin atom is four-coordinate and bonded to four carbon atoms, the ¹¹⁹Sn chemical shift is expected in a characteristic upfield region. nih.govdur.ac.uk This technique confirms the +4 oxidation state of tin and its tetrahedral coordination in non-coordinating solvents. dur.ac.uk Studies on related organotin compounds show that changes in coordination, such as the formation of five- or six-coordinate complexes, result in significant downfield shifts in the ¹¹⁹Sn NMR spectrum, making it an excellent tool for studying association and reaction mechanisms. nih.govdur.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Valuable structural information can be obtained from the IR spectra of organotin compounds. orientjchem.org Key vibrational frequencies include:

C-H stretching: Aliphatic C-H stretching vibrations from the butyl and methyl groups are observed in the 2850-3000 cm⁻¹ region.

Thiazole Ring Vibrations: C=N and C=C stretching vibrations characteristic of the thiazole ring appear in the 1500-1650 cm⁻¹ region.

Sn-C Vibrations: Asymmetric and symmetric stretching vibrations for the Sn-C bonds of the tributyl groups are found in the lower frequency region of the spectrum, typically between 450 and 600 cm⁻¹.

These vibrational data are crucial for confirming the presence of the key functional moieties within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 2850-3000 | Aliphatic C-H stretching (butyl and methyl groups) |

| 1500-1650 | C=N and C=C stretching (thiazole ring) |

| 1370-1470 | C-H bending (butyl and methyl groups) |

| 450-600 | Sn-C stretching |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways under ionization. chemicalbook.comnih.gov The molecular weight of the compound is 388.19 g/mol . biosynth.com The mass spectrum exhibits a characteristic isotopic pattern for the molecular ion [M]⁺ due to the multiple stable isotopes of tin.

The primary fragmentation mechanism for tributyltin compounds is the sequential loss of butyl radicals (C₄H₉•, mass 57). This leads to a series of prominent ions in the spectrum. Cleavage of the bond between the tin atom and the thiazole ring is another common fragmentation route.

Table 4: Plausible Mass Spectrometry Fragments for this compound Based on common fragmentation patterns of tributyltin compounds and the molecular weight of the fragments.

| Ion Formula | Description | Approximate m/z (for ¹²⁰Sn) |

|---|---|---|

| [C₁₆H₃₁NSSn]⁺ | Molecular Ion [M]⁺ | 389 |

| [C₁₂H₂₂NSSn]⁺ | Loss of one butyl group [M-Bu]⁺ | 332 |

| [C₈H₁₃NSSn]⁺ | Loss of two butyl groups [M-2Bu]⁺ | 275 |

| [C₄H₄NSSn]⁺ | Loss of three butyl groups [M-3Bu]⁺ | 218 |

| [C₄H₄NS]⁺ | 4-Methylthiazolyl cation | 98 |

| [C₁₂H₂₇Sn]⁺ | Tributyltin cation [SnBu₃]⁺ | 291 |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

While a specific single-crystal X-ray diffraction study for this compound is not detailed in the provided search results, analysis of related organotin-thiazole derivatives provides significant insight into potential solid-state structures. nih.govresearchgate.net X-ray crystallography on similar organotin compounds reveals crucial details about bond lengths, bond angles, and the coordination geometry around the tin atom. orientjchem.orgrsc.org

In related di- and tri-organotin complexes, the tin atom frequently adopts a five-coordinate, distorted trigonal-bipyramidal geometry or a six-coordinate octahedral geometry, especially when coordinating ligands are present. nih.govmdpi.com For a simple tetra-coordinate compound like this compound, a distorted tetrahedral geometry around the tin center is expected in the solid state, assuming no significant intermolecular interactions lead to an increase in the coordination number. orientjchem.org These studies on related structures are invaluable for predicting the molecular packing and non-covalent interactions that could be present in the crystalline form of the title compound. researchgate.netrsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for both ensuring the purity of reagents and monitoring the progress of a chemical reaction. For a compound like this compound, these techniques would be crucial for its successful application in, for example, Stille coupling reactions. However, specific methodologies for this compound are not widely published.

In a documented Stille reaction, this compound was reacted with an iodide compound to synthesize a more complex molecule. google.com The subsequent purification of the crude product was performed using preparative Liquid Chromatography-Mass Spectrometry (LCMS), which highlights the utility of chromatographic methods in separating the desired product from unreacted starting materials, by-products, and catalysts.

The conditions for the purification of the product from this reaction are summarized in the table below. It is important to note that these conditions were applied to the product of the reaction, not to the starting material this compound itself.

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Preparative LCMS | google.com |

| Column | LUNA 10 μ C18(2) 00G-4253-V0 (250x50 mm) | google.com |

| Mobile Phase | Water - Acetonitrile (containing 0.1% Acetic Acid) | google.com |

| Elution | Gradient | google.com |

| Flow Rate | 80 mL/min | google.com |

While this provides an example of a chromatographic separation in a process involving this compound, the absence of specific methods for the analysis of the compound itself means that detailed research findings on its purity assessment and reaction monitoring cannot be provided at this time. Further research and publication in this specific area are needed to populate such data.

Theoretical and Computational Chemistry Studies on 4 Methyl 2 Tributylstannyl Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful means to investigate the electronic structure and predict the reactivity of molecules. For 4-methyl-2-(tributylstannyl)thiazole, DFT calculations would be instrumental in elucidating its fundamental properties. However, specific DFT studies on this compound are not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An FMO analysis of this compound would be critical in understanding its behavior in chemical reactions, such as the Stille coupling. This analysis would pinpoint the regions of the molecule most likely to act as an electron donor (nucleophile) and an electron acceptor (electrophile). For related thiazole (B1198619) derivatives, FMO analysis has been successfully used to explain their photo-electronic properties and reactivity. aps.orglibretexts.org The distribution of the HOMO and LUMO across the thiazole ring, the methyl group, and the tributylstannyl moiety would reveal the most probable sites for reactive interactions.

A hypothetical FMO analysis would likely show the HOMO localized on the electron-rich thiazole ring and the tin atom, while the LUMO would be distributed across the thiazole ring and the tin-carbon bonds. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | (Not Determined) | Highest Occupied Molecular Orbital |

| LUMO | (Not Determined) | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | (Not Determined) | Energy difference between HOMO and LUMO |

Note: This table is for illustrative purposes only, as no experimental or computational data is currently available.

Charge Distribution and Electrostatic Potential Mapping

In the case of this compound, an MEP map would likely reveal negative potential (electron-rich regions) around the nitrogen and sulfur atoms of the thiazole ring, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms and potentially the tin atom, indicating sites for nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides invaluable insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this would be particularly relevant for understanding its role in Stille coupling reactions.

By modeling the reaction of this compound with a coupling partner in the presence of a palladium catalyst, researchers could map out the entire reaction coordinate. This would involve locating the structures of all intermediates and transition states, thereby elucidating the step-by-step mechanism of the reaction. Such studies have been performed on similar organotin compounds, revealing intricate details of the catalytic cycle. The lack of such a study for this compound means that its precise mechanistic behavior remains inferred rather than explicitly calculated.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The tributylstannyl group of this compound possesses significant conformational flexibility due to the rotation around the tin-carbon and carbon-carbon single bonds. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule and to understand its dynamic behavior in solution.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, DFT calculations could predict its ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. nih.govnih.govmdpi.comgithub.ioresearchgate.net Comparing these predicted spectra with experimental data would provide a stringent test of the accuracy of the computational model and could help to resolve any ambiguities in the assignment of experimental signals. Similarly, the calculation of its IR spectrum would allow for the assignment of vibrational modes to specific functional groups within the molecule. The absence of such predictive studies for this compound means that a valuable tool for its characterization is currently unutilized.

Environmental Research Perspectives on Tributylstannyl Compounds

Environmental Fate and Degradation Pathways of Organotin Compounds in Aquatic and Terrestrial Systems

The environmental fate of tributyltin (TBT) compounds is governed by a combination of physical, chemical, and biological processes. mst.dknih.gov Once released into the aquatic environment, primarily from antifouling paints on ships, TBT compounds exhibit a strong tendency to adsorb onto suspended particulate matter and sediments. mst.dkwikipedia.org This partitioning behavior means that sediments often act as a significant sink and long-term source of TBT in aquatic ecosystems. wikipedia.orgnih.gov The half-life of TBT can vary from a few days to several weeks in the water column, but it can persist for years in sediments, especially under anaerobic conditions. mst.dkorst.edu The degradation of TBT involves the breaking of the carbon-tin bond, which can occur through both biotic and abiotic pathways, leading to the formation of less toxic dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and eventually inorganic tin. researchgate.netresearchgate.net

In terrestrial systems, organotins can be deposited from the atmosphere. researchgate.net Their degradation in soil is generally slow, with half-lives ranging from several months to many years, indicating a potential for long-term accumulation. researchgate.net

Biotic Degradation Mechanisms (e.g., Microbial Metabolism, Debutylation)

Biotic degradation is considered a major pathway for the removal of TBT from the environment. researchgate.net A variety of microorganisms, including bacteria, fungi, and microalgae, are capable of metabolizing TBT. mst.dknih.gov The primary mechanism of biotic degradation is sequential debutylation, where butyl groups are progressively cleaved from the tin atom. researchgate.netnih.gov This process is an enzymatic detoxification mechanism that reduces the toxicity of the compound. researchgate.net

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin

This stepwise degradation is carried out by various microbial species. researchgate.netresearchgate.net Studies have shown that both Gram-negative and Gram-positive bacteria can degrade TBT. researchgate.net The rate of this biodegradation is influenced by several environmental factors, including temperature, pH, oxygen levels, and the availability of nutrients. mst.dkresearchgate.netijrar.org In some cases, microorganisms may use TBT as a carbon source. researchgate.net While many microorganisms show resistance to TBT, the specific metabolic pathways and the genes involved are still areas of active research. researchgate.netnih.gov

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation of tributylstannyl compounds also contributes to their breakdown in the environment, primarily through photolysis and, to a lesser extent, hydrolysis. mst.dk

Hydrolysis: Hydrolysis of TBT, the chemical breakdown of the compound due to reaction with water, is generally a slow process under typical environmental pH conditions. mst.dk It is considered to be of minor importance in the degradation of TBT in most aquatic systems. mst.dk

Table 1: Environmental Degradation of Tributyltin (TBT)

| Degradation Pathway | Description | Key Factors Influencing Rate | Primary Products |

| Biotic Degradation | Breakdown by microorganisms (bacteria, fungi, algae). mst.dknih.gov | Temperature, pH, oxygen, microbial community composition. mst.dkresearchgate.netijrar.org | Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin. researchgate.net |

| Abiotic Degradation | Breakdown through non-biological processes. mst.dk | ||

| Photolysis | Degradation by UV sunlight. mst.dkresearchgate.net | Light intensity, water clarity/turbidity. mst.dk | Dibutyltin (DBT). mst.dk |

| Hydrolysis | Breakdown by reaction with water. mst.dk | Extreme pH conditions. mst.dk | Considered a minor pathway under normal environmental conditions. mst.dk |

Bioaccumulation and Biotransformation Studies in Environmental Organisms

Tributylstannyl compounds are known for their high potential to bioaccumulate in aquatic organisms due to their lipophilic (fat-soluble) nature. mst.dkwikipedia.orghealthandenvironment.org This leads to concentrations in organisms that can be thousands of times higher than in the surrounding water. mst.dk Bioaccumulation occurs through direct uptake from the water and through the consumption of contaminated food. mst.dkresearchgate.net

Organisms at various trophic levels, from plankton to fish and marine mammals, have been found to accumulate TBT. researchgate.netresearchgate.net However, the ability to metabolize or biotransform these compounds varies significantly among species. mst.dkhealthandenvironment.org Some organisms, particularly mollusks, have a limited capacity to degrade TBT, which leads to very high bioconcentration factors (BCFs). mst.dkhealthandenvironment.org In contrast, some fish and mammals can metabolize TBT more rapidly through cytochrome P-450 dependent enzyme systems, converting it to more water-soluble and less toxic metabolites that can be excreted. mst.dk

Biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain, has been observed for some organotin compounds like triphenyltin (B1233371) (TPT), but the evidence for TBT biomagnification is less clear. mst.dkresearchgate.net

Table 2: Bioaccumulation of Tributyltin (TBT) in Aquatic Organisms

| Organism Group | Bioaccumulation Potential | Metabolic Capacity | Reported Bioconcentration Factors (BCF) |

| Microorganisms | High (may reflect adsorption) | Variable, some species can degrade TBT | Up to 30,000. mst.dk |

| Mollusks (e.g., Oysters, Snails) | Very High | Limited | Up to 7,000 in laboratory experiments. mst.dk |

| Fish | High | Moderate (Cytochrome P-450 metabolism) | Up to 7,000 in laboratory experiments. mst.dk |

| Marine Mammals | Detected in higher trophic levels | Can metabolize TBT | Data varies, indicates trophic transfer. researchgate.net |

Analytical Methodologies for Detection and Quantification in Environmental Matrices

The accurate detection and quantification of tributylstannyl compounds in complex environmental matrices like water, sediment, and biological tissues require sophisticated analytical techniques. nih.govresearchgate.net Due to their low concentrations and the need to distinguish between different organotin species (speciation), the analytical process is typically multi-stepped. nih.govtandfonline.com

The general workflow for organotin analysis includes:

Extraction: The compounds are first extracted from the sample matrix using organic solvents, often with the aid of an acid and a complexing agent to improve efficiency. nih.govtandfonline.com

Derivatization: Since most organotin compounds are not volatile enough for gas chromatography, they must be chemically modified into a more volatile form. Common derivatization techniques include ethylation using sodium tetraethylborate or formation of hydrides. nih.govysi.com

Separation: Gas chromatography (GC) is the most widely used technique for separating the different organotin derivatives due to its high resolution. nih.govtandfonline.comysi.com High-performance liquid chromatography (HPLC) is an alternative separation method. nih.govresearchgate.net

Detection: A variety of sensitive and element-specific detectors are coupled with the separation technique. These include:

Flame Photometric Detector (FPD) and Pulsed Flame Photometric Detector (PFPD). tandfonline.comysi.com

Mass Spectrometry (MS). researchgate.netgcms.cz

Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers very high sensitivity and selectivity. researchgate.netgcms.cz

Isotope dilution analysis, where a known amount of an isotopically enriched standard is added to the sample, is a powerful technique used to achieve high accuracy and precision in quantification. gcms.cz

Remediation Strategies for Organotin Contamination in Environmental Systems

Remediation of sites contaminated with tributylstannyl compounds, particularly sediments in harbors and waterways, presents a significant challenge. tandfonline.comresearchgate.net Several strategies have been investigated to treat or manage this contamination. The choice of method depends on factors such as the level of contamination, sediment characteristics, and cost. researchgate.net

Physicochemical Remediation:

Dredging and Disposal: A common approach involves dredging the contaminated sediments and disposing of them in confined disposal facilities or landfills. chalmers.se

Thermal Treatment: High-temperature thermal desorption or incineration can effectively destroy organotin compounds. tandfonline.comresearchgate.net For instance, treatment at 450°C has been shown to significantly reduce TBT concentrations in dredged sediment. tandfonline.com

Chemical Oxidation: Advanced oxidation processes, such as using Fenton's reagent or photocatalysis, can degrade TBT in sediment slurries. chalmers.senih.gov Electrochemical remediation is another emerging technique that has shown high removal efficiency. chalmers.se

Soil Washing and Separation: Physical techniques like grain-size separation can be used to isolate the most contaminated sediment fractions, reducing the total volume of material that requires treatment. chalmers.se

Biological Remediation:

Bioremediation: This strategy utilizes the natural ability of microorganisms to degrade TBT. While it is a key process in the natural attenuation of TBT, its application as an engineered remediation technology is still under development due to the slow degradation rates. researchgate.netresearchgate.net

Phytoremediation: The use of plants to remove or degrade contaminants has been proposed, but like bioremediation, it is generally a slow process for organotins. researchgate.net

Stabilization:

Chemical Stabilization: This approach aims to immobilize the contaminants within the sediment to reduce their bioavailability and prevent their release into the environment. Materials like nanoscale zero-valent iron (nZVI) and certain industrial byproducts have been tested for this purpose. chalmers.se

Future Research Directions for 4 Methyl 2 Tributylstannyl Thiazole

Catalyst Development for Enhanced Reactivity and Selectivity in Stannylthiazole Transformations

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of synthetic chemistry, and organostannanes like 4-methyl-2-(tributylstannyl)thiazole are vital reagents in this process. researchgate.net However, a significant drawback can be the low reactivity of some organostannanes, often requiring harsh reaction conditions such as high temperatures, which can limit the functional group tolerance and lead to side reactions. researchgate.net Future research will be directed towards developing novel catalyst systems that enhance the efficiency and selectivity of transformations involving stannylthiazoles.

A primary focus is the design of new ligands for the palladium catalyst. It has been demonstrated that ligands with low donicity can dramatically accelerate the Stille coupling by enhancing the electrophilicity and reactivity of the Pd(II) intermediate towards the stannane (B1208499) in the rate-determining transmetalation step. researchgate.net The development of biaryl phosphine (B1218219) and carbene ligands has already improved the efficiency of coupling reactions, allowing for lower catalyst loadings, reduced reaction temperatures, and shorter reaction times. nih.gov Further investigation into ligands that can operate under even milder conditions is a critical goal.

Another promising approach is the use of bimetallic catalysis, where a co-catalyst, such as a Cu(I) salt, is used to accelerate the transmetalation step. researchgate.net This can lead to faster coupling rates and improved selectivities. Research into alternative co-catalysts and a deeper mechanistic understanding of their role will be essential. Furthermore, developing catalytic systems that are more robust, cheaper, and recyclable will be key to making these transformations more industrially viable and sustainable. nih.govmdpi.com

Expanding Synthetic Utility in Unexplored Reaction Classes

While this compound is primarily known for its role in Stille cross-coupling reactions, its synthetic potential is far from fully realized. Future research will undoubtedly focus on expanding its utility into a wider array of chemical transformations. The definition of "cross-coupling" has already broadened to include a variety of components and more complex transformations beyond the original scope. nih.gov

One significant area of exploration is the involvement of stannylthiazoles in C-H activation reactions. nih.gov Recent research has shown the potential of using the thiazole (B1198619) ring to activate adjacent C-H bonds, enabling their subsequent functionalization. smolecule.com This strategy offers a more atom-economical and efficient route for modifying complex molecules, avoiding the need for pre-functionalized starting materials.

Furthermore, the development of new catalytic systems, including those based on nickel, has opened the door to previously challenging alkyl-alkyl couplings, which have been traditionally hampered by side reactions like β-hydride elimination. nih.gov Applying these advanced catalytic methods to reactions involving this compound could unlock novel synthetic pathways. The exploration of its use in other reaction classes, such as photoredox catalysis, which is gaining traction in fine chemical synthesis, represents another fertile ground for future investigation. wikipedia.org The unique electronic properties of the thiazole moiety combined with the reactivity of the organotin group could lead to the discovery of unprecedented chemical reactivity and the synthesis of novel molecular architectures.

Integration into Advanced Functional Materials with Tailored Properties

The thiazole nucleus is a prominent scaffold in materials science due to its distinct electronic and photophysical properties. researchgate.netresearchgate.net Heteroaromatic compounds containing thiazole cores often exhibit large molecular hyperpolarizability and notable optical properties. researchgate.net Consequently, a significant future research direction is the integration of this compound as a building block for advanced functional materials.

The ability to easily transfer the 4-methylthiazole (B1212942) unit via Stille coupling makes this compound an attractive precursor for the synthesis of conjugated polymers and small molecules for applications in organic electronics. For instance, thiazole-containing materials have been investigated for use in organic photovoltaic (OPV) devices, where the thiazole group can function as an electron-accepting unit to improve charge transfer efficiency. smolecule.com Future work could focus on systematically incorporating the 4-methylthiazole moiety into polymer backbones or as pendant groups to fine-tune the electronic and morphological properties of materials for solar cells and organic light-emitting diodes (OLEDs).

Moreover, the tributyltin group itself can be converted into other functional groups through post-synthetic modification. smolecule.com This allows for the creation of diverse materials with tailored properties for applications in chemical sensing, catalysis, and beyond. By leveraging the synthetic accessibility provided by this compound, researchers can design and construct complex, thiazole-based architectures with precisely controlled functionalities.

Computational Design and Prediction of Novel Organostannyl Thiazole Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of molecular properties before their synthesis. Future research will increasingly rely on computational methods to guide the development of novel organostannyl thiazole derivatives with specific, desired characteristics. researchgate.netnih.gov

Using software for molecular modeling, researchers can perform in silico studies to design libraries of virtual compounds and predict their properties. researchgate.netnih.gov For example, by modifying the substituents on the thiazole ring or altering the alkyl groups on the tin atom, it is possible to computationally screen for derivatives with optimized electronic properties for materials science applications or enhanced reactivity for synthetic transformations. Docking studies and ADME-Toxicity predictions can be employed to evaluate molecules for potential biological activity, as the thiazole scaffold is prevalent in many bioactive compounds. researchgate.net

Molecular dynamics (MD) simulations can provide deeper insights into the conformational behavior and intermolecular interactions of these molecules, which is crucial for designing materials with specific solid-state packing or for understanding interactions with biological targets. researchgate.net This computational-first approach can significantly accelerate the discovery process, reduce the number of "trial-and-error" experiments, and allow for a more rational design of next-generation organostannyl thiazole reagents and materials.

Sustainable Synthesis and Environmental Impact Mitigation Strategies for Organotin Reagents

A critical challenge facing the future use of this compound and other organotin compounds is their environmental impact and toxicity. wikipedia.orgchromatographyonline.com Tributyltin (TBT) compounds, in particular, were widely used as antifouling agents in marine paints but have since been banned or restricted due to their extreme toxicity to aquatic life and their persistence in marine sediments. wikipedia.orgchromatographyonline.com Therefore, a major thrust of future research must be dedicated to developing more sustainable synthetic methods and strategies to mitigate the environmental risks associated with these powerful reagents.

This research aligns with the principles of green chemistry, which advocate for the prevention of waste, maximization of atom economy, and the use of less hazardous substances. mlsu.ac.innih.gov Key strategies include:

Catalyst Optimization: Developing highly efficient catalysts that allow for significantly lower loadings of the organotin reagent, thereby reducing the amount of tin waste generated. nih.gov

Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or biodegradable solvents such as cyclopentyl methyl ether (CPME). mdpi.com

Solvent-Free Reactions: Exploring mechanochemical (ball milling) or solvent-free heating conditions to eliminate solvent waste entirely. mdpi.com

Waste Treatment: Designing effective methods for capturing and recycling tin byproducts from reaction mixtures to prevent their release into the environment.

Alternative Reagents: While organostannanes have a broad scope, research into alternative, less toxic organometallic reagents, such as those based on silicon or boron, continues to be a high priority. tcsedsystem.eduacs.org Developing greener routes to these alternatives could eventually reduce the reliance on organotins for certain applications.

By focusing on these sustainable approaches, the chemical community can continue to benefit from the synthetic power of organotin reagents like this compound while minimizing their ecological footprint. nih.gov

Q & A

Basic Questions

Q. What are the key steps and considerations for synthesizing 4-Methyl-2-(tributylstannyl)thiazole with high purity?

- Methodological Answer : Synthesis typically involves Stille coupling or cyclocondensation reactions. Key steps include:

- Precursor Preparation : Use 1-(pyridin-2-yl)thiourea as an S,N-binucleophile and 2-chloroacetylacetone as a dielectrophilic synthon for cyclocondensation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while catalysts like Pd(PPh₃)₄ improve cross-coupling yields .

- Purification : Column chromatography with silica gel and elution using ethyl acetate/petroleum ether (1:1) ensures purity. Confirm purity via TLC and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Prioritize:

- NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz in DMSO-d₆) to confirm substituent positions and stannyl group integration .

- FTIR : Identify thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and Sn-C bonds (~500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (e.g., Agilent 1100 MSD) to verify molecular ion peaks and isotopic patterns from the tributylstannyl group .

Q. How can researchers address challenges in purifying this compound?

- Methodological Answer : Common issues include:

- Byproduct Removal : Use gradient elution in chromatography to separate stannyl-containing byproducts .

- Moisture Sensitivity : Store intermediates under inert gas (N₂/Ar) and use anhydrous solvents .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like Rab7b GTPase. Focus on hydrophobic interactions between the stannyl group and protein pockets .

- ADME/T Prediction : Apply admetSAR to assess metabolic stability (CYP450 inhibition) and blood-brain barrier penetration .

Q. How do structural modifications to the thiazole ring influence kinase inhibition pathways?

- Methodological Answer :

- SAR Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance interactions with kinase ATP-binding pockets (e.g., c-Met, PI3Kα). Compare IC₅₀ values in MTT assays .

- Hybrid Design : Fuse pyridine-thiazole scaffolds to mimic natural α-helix structures, improving target selectivity (e.g., log P reduction from 7.3 to 2.3 enhances solubility) .

Q. What in silico methods evaluate the toxicity of tributylstannyl-containing thiazoles?

- Methodological Answer :

- Toxicity Profiling : Use admetSAR to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity (Ames test models) .

- Metabolic Stability : Simulate Phase I metabolism (CYP3A4/2D6) to identify vulnerable sites (e.g., stannyl group oxidation) .

Q. How does X-ray crystallography elucidate the binding modes of this compound with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.